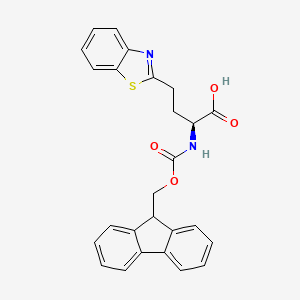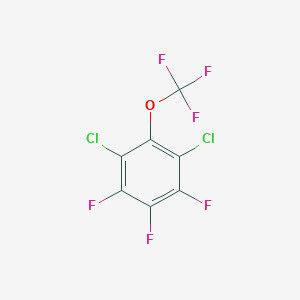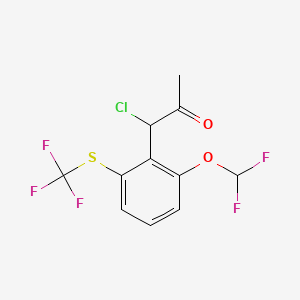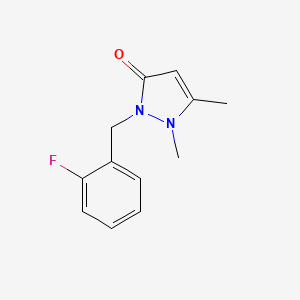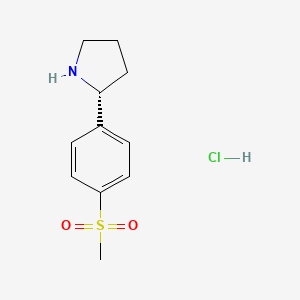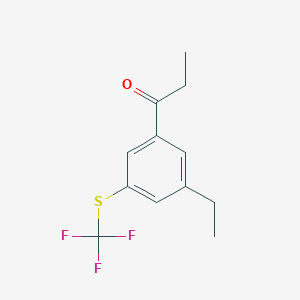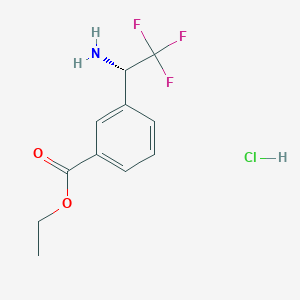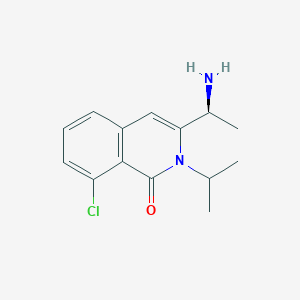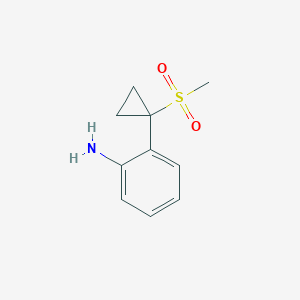
2-(1-(Methylsulfonyl)cyclopropyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-(Methylsulfonyl)cyclopropyl)aniline is an organic compound with the molecular formula C10H13NO2S. This compound features a cyclopropyl group attached to an aniline moiety, with a methylsulfonyl substituent on the cyclopropyl ring. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Methylsulfonyl)cyclopropyl)aniline typically involves the cyclopropanation of allylic alcohols with sulfones. A manganese-catalyzed cyclopropanation method has been reported, which uses sulfones as carbene alternative precursors via a borrowing hydrogen strategy under mild conditions . This method allows for the efficient production of cyclopropylmethanol derivatives, which can be further transformed into this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclopropanation reactions using similar catalytic systems. The scalability of these reactions and the availability of starting materials make this approach suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-(Methylsulfonyl)cyclopropyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the aniline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated, nitrated, or sulfonated aniline derivatives.
Wissenschaftliche Forschungsanwendungen
2-(1-(Methylsulfonyl)cyclopropyl)aniline has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(1-(Methylsulfonyl)cyclopropyl)aniline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate biological activities. For example, the presence of the sulfonyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-(Methylsulfonyl)phenyl)-1-substituted-indole: Similar in having a methylsulfonyl group, but with an indole moiety instead of a cyclopropyl aniline structure.
Cyclopropyl aniline: Shares the cyclopropyl and aniline components but lacks the methylsulfonyl group.
Uniqueness
2-(1-(Methylsulfonyl)cyclopropyl)aniline is unique due to the combination of the cyclopropyl ring and the methylsulfonyl group attached to the aniline moiety. This unique structure imparts distinct chemical reactivity and potential biological activities, differentiating it from other similar compounds.
Eigenschaften
Molekularformel |
C10H13NO2S |
|---|---|
Molekulargewicht |
211.28 g/mol |
IUPAC-Name |
2-(1-methylsulfonylcyclopropyl)aniline |
InChI |
InChI=1S/C10H13NO2S/c1-14(12,13)10(6-7-10)8-4-2-3-5-9(8)11/h2-5H,6-7,11H2,1H3 |
InChI-Schlüssel |
YCQKJWGVYGGXGF-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1(CC1)C2=CC=CC=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


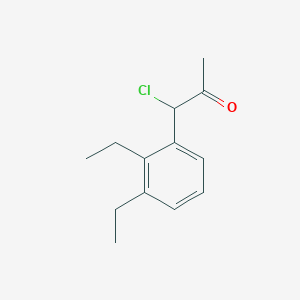
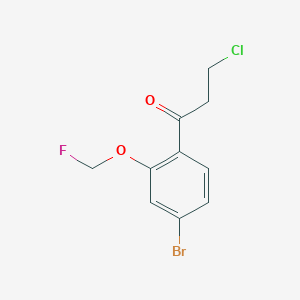
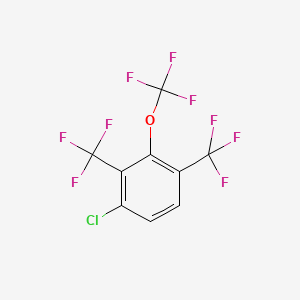
![1-Fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl trifluoromethanesulfonate](/img/structure/B14035107.png)
